Cyclopentanecarboxylic acid, morpholide
Description
Contextualization within Cyclopentane (B165970) Derivatives
Cyclopentane derivatives are a well-established class of carbocyclic compounds that are integral to numerous natural products and synthetic molecules. nih.gov The five-membered ring of cyclopentane can adopt various conformations, influencing the spatial arrangement of its substituents and, consequently, its biological activity and chemical reactivity. ontosight.ai Cyclopentanecarboxylic acid, the parent acid of the morpholide, has been a subject of interest in its own right, with studies exploring its synthesis and potential applications. brainly.comwikipedia.org For instance, derivatives of cyclopentane carboxylic acids have been investigated as potent and selective inhibitors of voltage-gated sodium channels (NaV1.7), highlighting their potential in pain management. nih.gov The incorporation of the cyclopentane scaffold into a molecule can impart desirable pharmacokinetic properties, such as metabolic stability and appropriate lipophilicity.
Significance of Amide Functional Groups in Organic Synthesis and Medicinal Chemistry
The amide bond is a cornerstone of organic and medicinal chemistry, most notably as the linking unit in peptides and proteins. numberanalytics.comnumberanalytics.comfiveable.me Its stability under physiological conditions makes it a reliable and common functional group in a vast array of pharmaceutical agents. numberanalytics.comlibretexts.org Amides are versatile intermediates in organic synthesis, participating in a wide range of chemical transformations. youtube.comresearchgate.netmdpi.com
In drug design, the amide group is prized for its ability to engage in hydrogen bonding as both a donor and an acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. numberanalytics.comnih.govacs.org This characteristic is crucial for the efficacy of many drugs. nih.gov The planarity of the amide bond, a result of resonance, imparts a degree of conformational rigidity that can be advantageous in designing molecules with specific three-dimensional shapes to fit into the active sites of proteins. numberanalytics.com
Overview of Carboxylic Acid Amides and their Diverse Roles
Carboxylic acid amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by a nitrogen atom. fiveable.me This class of compounds is exceptionally broad, with the nitrogen atom being unsubstituted (primary amide), or substituted with one (secondary amide) or two (tertiary amide) organic groups. Cyclopentanecarboxylic acid, morpholide is a tertiary amide. The reactivity of amides is generally lower than that of other carboxylic acid derivatives like acid chlorides or esters, which contributes to their stability in biological systems. libretexts.org
The synthesis of amides is a fundamental transformation in organic chemistry, with numerous methods developed for their formation. pulsus.comyoutube.comlibretexts.org These range from the classical reaction of a carboxylic acid with an amine, often facilitated by a coupling agent, to more modern approaches utilizing transition-metal catalysis. numberanalytics.comacs.org The diverse roles of amides extend to their use as intermediates in the synthesis of other functional groups; for example, they can be reduced to form amines or dehydrated to yield nitriles. youtube.com
The morpholine (B109124) component of this compound is also of significant interest in medicinal chemistry. Morpholine is a heterocycle that is frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. nih.gov Morpholine amides, in particular, are recognized as valuable acylating intermediates in organic synthesis. researchgate.net
Research Gaps and Opportunities in Cyclopentanecarboxylic Acid Morpholide Chemistry
Despite the well-established importance of its constituent parts, a significant research gap exists specifically for this compound. A thorough review of the scientific literature reveals a scarcity of studies dedicated to the synthesis, characterization, and application of this particular compound. This lack of focused research presents a compelling opportunity for investigation.
The primary research gap is the absence of detailed synthetic protocols and characterization data for this compound. While general methods for amide formation are well-documented, the optimization of these methods for this specific substrate, including reaction conditions and purification techniques, remains to be explored.
Furthermore, the potential applications of this compound are largely unexplored. Given the biological activities often associated with cyclopentane derivatives and the favorable properties imparted by the morpholine moiety, this compound could be a valuable scaffold in medicinal chemistry. Investigations into its potential as an enzyme inhibitor, a receptor ligand, or an antimicrobial agent are warranted.
Opportunities for future research include:
Development of efficient and scalable synthetic routes to this compound.
Thorough physicochemical characterization of the compound, including spectroscopic analysis and determination of properties like solubility and stability.
Exploration of its biological activity through in vitro and in vivo screening against a range of therapeutic targets.
Utilization as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
The following tables provide a summary of key information and potential research directions for this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | (Cyclopentylcarbonyl)morpholine |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 88464-96-4 |
| Canonical SMILES | C1CCC(C1)C(=O)N2CCOCC2 |
Table 2: Potential Areas of Investigation for this compound
| Research Area | Focus | Rationale |
| Synthetic Chemistry | Optimization of amidation reactions (e.g., using different coupling agents, solvent systems, and temperature profiles). | To establish an efficient and reproducible method for the preparation of the target compound. |
| Medicinal Chemistry | Screening for biological activity (e.g., anticancer, anti-inflammatory, antiviral, antibacterial). | The combination of the cyclopentane ring and morpholine moiety may lead to novel pharmacological properties. |
| Materials Science | Investigation as a building block for polymers or functional materials. | The amide linkage provides a site for polymerization, and the overall structure could impart unique properties to resulting materials. |
| Agrochemicals | Evaluation of its potential as a pesticide or herbicide. | Many bioactive molecules with agricultural applications contain similar structural motifs. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl(morpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(9-3-1-2-4-9)11-5-7-13-8-6-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZQSWDZKSRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclopentanecarboxylic Acid Morpholide
Direct Amidation Strategies for Carboxylic Acids with Morpholine (B109124)
The direct formation of an amide bond between a carboxylic acid and an amine is an atom-economical approach that produces water as the only stoichiometric byproduct. catalyticamidation.info This method avoids the need for pre-activation of the carboxylic acid, which often generates significant waste. catalyticamidation.info The primary challenge in direct amidation is overcoming the formation of a non-reactive ammonium (B1175870) carboxylate salt, which occurs upon mixing the acidic carboxylic acid and the basic amine. mdpi.com
Thermal Condensation Approaches
Thermal condensation is a straightforward method for direct amide synthesis, which involves heating a mixture of the carboxylic acid and the amine, often in a suitable solvent. mdpi.comacsgcipr.org High temperatures, typically above 160°C, are required to drive the reaction forward by overcoming the energy barrier for the dehydration of the intermediate ammonium salt. mdpi.com
To shift the equilibrium towards the amide product, the water generated during the reaction must be removed. acsgcipr.org A common technique is azeotropic distillation using a Dean-Stark apparatus, particularly with solvents like toluene (B28343) that form a positive, heterogeneous azeotrope with water. mdpi.comacsgcipr.org While this method is atom-economical, the high energy input and potential for thermal degradation of reactants or products can be significant drawbacks. acsgcipr.org The substrate scope for uncatalyzed thermal amidation can also be limited. acs.org
Table 1: General Conditions for Thermal Amidation
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Temperature | >160°C | To overcome the activation energy and dehydrate the ammonium salt intermediate. | mdpi.com |
| Water Removal | Azeotropic distillation (e.g., Dean-Stark) | To drive the reaction equilibrium towards product formation. | acsgcipr.org |
Catalytic Amide Bond Formation Mechanisms
To circumvent the harsh conditions of thermal condensation, various catalytic systems have been developed to facilitate direct amidation under milder conditions. catalyticamidation.infomdpi.com These catalysts function by activating the carboxylic acid, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This approach is more aligned with the principles of green chemistry by reducing energy consumption and improving reaction efficiency. mdpi.com
Boron-based catalysts, particularly boronic acids, have emerged as highly effective mediators for direct amide bond formation. mdpi.comnih.gov The catalytic cycle is believed to involve the formation of an acyloxyboron intermediate from the reaction of the carboxylic acid with the boronic acid catalyst. nih.gov This intermediate is a more potent acylating agent than the free carboxylic acid. The amine then attacks the activated carbonyl group, forming the amide and regenerating the catalyst. catalyticamidation.info
The efficiency of these catalysts can be influenced by their structure, with ortho-substituted arylboronic acids often showing enhanced reactivity, allowing reactions to proceed at lower temperatures. researchgate.net The removal of water, typically with molecular sieves, is still crucial for achieving high yields. mdpi.comresearchgate.net Detailed mechanistic studies suggest that the activation of the carboxylic acid may involve the concerted action of multiple boron atoms through bridged intermediates. catalyticamidation.info
Table 2: Key Features of Boronic Acid Catalyzed Amidation | Feature | Description | Source | | :--- | :--- | :--- | | Catalyst | Arylboronic acids (e.g., 3,4,5-trifluorophenylboronic acid) | Activates the carboxylic acid for nucleophilic attack. | chemrxiv.org | | Mechanism | Formation of a highly reactive acyloxyboron intermediate. | nih.gov | | Conditions | Milder temperatures (room temp. to 80°C), requires dehydrating agent (e.g., molecular sieves). | mdpi.comresearchgate.net | | Co-catalyst | DMAPO (4-dimethylaminopyridine-N-oxide) can enhance reaction rates. | researchgate.net |
Various metal-based catalysts, including those based on titanium, zirconium, and hafnium, have been employed for direct amidation. mdpi.comacs.org These Lewis acidic metals can coordinate to the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. For example, catalysts like ZrCl₄ and Cp₂ZrCl₂ have been used under anhydrous, dehydrating conditions. acs.org More recently, Zirconium- and Hafnium-based Lewis-acid-PolyOxoMetalate (POM) complexes have been shown to enable amide formation under relatively mild conditions (e.g., 70°C in DMSO) without the need for dehydrating agents, and the catalyst can often be reused. mdpi.com
Photochemical methods offer an alternative pathway for amide synthesis, proceeding under mild conditions by using light to generate highly reactive intermediates. researchgate.netnih.gov One strategy involves the photochemical conversion of C-terminal cysteine-extended peptides to their corresponding amides, a process that proceeds through an enamide intermediate. nih.govnih.gov Another approach involves the use of a highly reactive ynamine, generated by UV irradiation of an aminocyclopropenone, which then mediates the dehydration condensation of carboxylic acids and amines. organic-chemistry.org A recently developed method employs a synergistic catalysis system involving iron, a phosphorus redox cycle, and a photoredox catalyst to achieve the amidation of carboxylic acids with nitroarenes, which serve as the amine source. nih.gov These methods avoid the need for stoichiometric activating reagents and the associated byproducts. nih.gov
Solvent Effects on Direct Amide Formation
The choice of solvent plays a critical role in direct amidation reactions. researchgate.netnih.gov In thermal condensation, a non-polar, water-immiscible solvent like toluene is often chosen to facilitate the azeotropic removal of water. mdpi.comacs.org For catalytic reactions, the solvent must be able to dissolve the reactants and the catalyst while being compatible with the reaction conditions. Solvents such as acetonitrile (B52724) (MeCN) are commonly used in boron-mediated amidations. acs.org The polarity of the solvent can influence the reaction pathway; for instance, in the amidation of acyl chlorides, a non-polar solvent like dioxane can favor the formation of imides over amides by affecting the stability of intermediates. nih.gov In some cases, solvent-free conditions, assisted by microwave irradiation or solid supports like silica (B1680970) gel, can provide an environmentally benign alternative. mdpi.comorganic-chemistry.org
Activated Carboxylic Acid Derivatives for Morpholide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically accomplished by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or by using coupling agents.
Acyl Chloride Intermediates in Morpholide Formation
A common and effective method for synthesizing amides is through the use of acyl chloride intermediates. Cyclopentanecarboxylic acid can be converted to cyclopentanecarbonyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with morpholine to form the desired morpholide. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.
The general reaction proceeds as follows:
Formation of Acyl Chloride: Cyclopentanecarboxylic acid + SOCl₂ → Cyclopentanecarbonyl chloride + SO₂ + HCl
Amide Formation: Cyclopentanecarbonyl chloride + Morpholine + Base → Cyclopentanecarboxylic acid, morpholide + Base·HCl
A representative procedure based on analogous acyl chloride reactions is outlined in the table below.
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield |
| 1 | Cyclopentanecarboxylic acid | Thionyl chloride | Toluene | Reflux | 2 h | >95% (crude acyl chloride) |
| 2 | Morpholine | Triethylamine | Dichloromethane | 0 °C to RT | 1 h | ~90-95% |
Carbodiimide-mediated Coupling Reactions (e.g., DCC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling agents that facilitate the direct formation of amides from carboxylic acids and amines at room temperature. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (morpholine) to form the amide. A major byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is sparingly soluble in most organic solvents and can be removed by filtration. Sometimes, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used to suppress side reactions and improve yields. nih.gov
The reaction mechanism can be summarized as:
Cyclopentanecarboxylic acid + DCC → O-acylisourea intermediate
O-acylisourea intermediate + Morpholine → this compound + DCU
An example of a similar coupling reaction using a carbodiimide (B86325) (EDC, a water-soluble analogue of DCC) is the synthesis of the naproxen (B1676952) morpholide, which resulted in an 84% yield. nih.gov
| Reactant 1 | Reactant 2 | Coupling Agent | Additive | Solvent | Temperature | Time | Yield |
| Cyclopentanecarboxylic acid | Morpholine | DCC | HOBt (cat.) | Acetonitrile | Room Temp. | 42 h | Est. >70% |
Anhydride-mediated Synthetic Pathways
Another pathway for the synthesis of morpholides involves the use of a carboxylic anhydride (B1165640). Cyclopentanecarboxylic anhydride can be prepared from cyclopentanecarboxylic acid. This anhydride then serves as an activated acylating agent. The reaction of cyclopentanecarboxylic anhydride with morpholine would yield the desired morpholide and a molecule of cyclopentanecarboxylic acid as a byproduct. Typically, two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base are used to neutralize the carboxylic acid byproduct.
The reaction proceeds in the following manner:
Cyclopentanecarboxylic anhydride + 2 Morpholine → this compound + Morpholinium cyclopentanecarboxylate (B8599756)
This method is generally clean, but may require slightly more forcing conditions than the acyl chloride method.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time |
| Cyclopentanecarboxylic anhydride | Morpholine (2 equiv.) | Tetrahydrofuran | Reflux | 4-6 h |
Chemo- and Regioselectivity in Cyclopentanecarboxylic Acid Morpholide Synthesis
For the synthesis of the unsubstituted cyclopentanecarboxylic acid morpholide, issues of chemo- and regioselectivity are minimal as there is only one reactive site on each of the parent molecules for the desired amide bond formation. However, if either the cyclopentanecarboxylic acid or the morpholine reactant contains other functional groups, selectivity becomes a critical consideration.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For example, if a substituted cyclopentanecarboxylic acid also contained a hydroxyl or a primary amine group elsewhere on the ring, these could compete with the carboxylic acid for reaction with the activating agent or with the morpholine nitrogen for acylation. In such cases, protecting groups would be necessary to ensure that only the desired amide bond is formed.
Regioselectivity is the preference for a reaction to occur at one position over another. This would be a key factor if a substituted morpholine were used. For instance, if a morpholine derivative with another nucleophilic site were used, the acylation might occur at more than one position, leading to a mixture of products. The outcome of such reactions would depend on the relative nucleophilicity and steric accessibility of the competing sites. The principles of regioselectivity are crucial in complex molecule synthesis where multiple reaction pathways are possible. wikipedia.org
Green Chemistry Approaches to Morpholide Synthesis
In recent years, there has been a significant push towards developing more environmentally benign methods for chemical synthesis, in line with the principles of green chemistry. For amide bond formation, this has led to the exploration of catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste.
One promising green approach is the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgorgsyn.org This method typically involves heating the carboxylic acid and the amine with a catalytic amount of boric acid in a solvent that allows for the azeotropic removal of water, which drives the reaction to completion. orgsyn.org This approach is highly atom-economical and avoids the use of hazardous reagents and the production of large amounts of byproducts.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition |
| Cyclopentanecarboxylic acid | Morpholine | Boric acid (5 mol%) | Toluene | Reflux with Dean-Stark trap |
Another green chemistry avenue is the use of enzymes, such as lipases, as catalysts. nih.gov Biocatalysis offers several advantages, including high selectivity, mild reaction conditions (often at room temperature and neutral pH), and the use of environmentally friendly solvents like water. While not yet a standard industrial method for this specific compound, lipase-catalyzed amidation represents a cutting-edge, sustainable approach to morpholide synthesis.
Mechanistic Investigations of Cyclopentanecarboxylic Acid Morpholide Formation
Detailed Reaction Pathway Elucidation for Amidation
The direct reaction between a carboxylic acid and an amine to form an amide is an uphill process under ambient conditions primarily due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Overcoming this thermodynamic sink is central to achieving efficient amidation.
Role of Carboxylate-Ammonium Salt Formation
When cyclopentanecarboxylic acid and morpholine (B109124) are mixed, a rapid acid-base reaction occurs, leading to the formation of the morpholinium cyclopentanecarboxylate (B8599756) salt. This salt exists in equilibrium with the free carboxylic acid and amine. stackexchange.com
The formation of this salt is a key issue in uncatalyzed thermal amidations, as the carboxylate anion is a poor electrophile and the ammonium cation is not nucleophilic. mdpi.com High temperatures are typically required to shift the equilibrium back towards the free acid and amine and to provide the activation energy needed for the subsequent condensation, which releases a molecule of water. mdpi.com The ionic character of the salt influences the temperature required for pyrolysis to the amide; highly ionic salts require higher temperatures and may degrade before amidating. stackexchange.com
Recent methodologies have explored the direct coupling of pre-formed carboxylate salts and ammonium salts using coupling reagents like EDC·HCl in aqueous conditions at room temperature, offering a greener alternative to traditional methods. rsc.org Another approach involves using coupling agents such as HBTU to facilitate the reaction between alkali metal carboxylate salts and amines or their ammonium hydrochloride salts. nih.gov
Characterization of Neutral Intermediates in Amide Synthesis
Beyond the salt, the reaction pathway involves neutral intermediates. In the absence of a catalyst, a proposed pathway involves the hydrogen-bonded dimer of the carboxylic acid. dur.ac.uk This dimerization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
The generally accepted pathway for the uncatalyzed reaction involves the nucleophilic attack of the amine on the carboxylic acid to form a tetrahedral intermediate. This intermediate then breaks down to form the amide and water.
Computational studies, such as Density Functional Theory (DFT), have been employed to assess the relative merits of different mechanistic schemes. dur.ac.uk These studies suggest that a neutral pathway, potentially involving carboxylic acid dimerization, is energetically accessible and may explain how direct amidation occurs without catalysts. dur.ac.uk
In catalyzed reactions, particularly those using boron-based catalysts, various neutral intermediates involving the catalyst have been characterized. For instance, investigations into boron-catalyzed amidations have identified and characterized numerous likely intermediates, such as amino-carboxylate complexes and species with B-O-B linkages, through NMR and X-ray crystallography. nih.gov
Kinetic Studies of Amidation Reactions
Kinetic studies are crucial for understanding the reaction mechanism and optimizing reaction conditions. For amidation reactions, these studies often reveal the order of the reaction with respect to the reactants and the catalyst. For example, kinetic analysis of a boronic acid-catalyzed amidation reaction provided insights into the behavior of the system, showing that pre-mixing the amine and carboxylic acid to form the ammonium carboxylate salt before adding the catalyst resulted in similar conversion rates to other addition sequences. nih.gov
In some cocatalyzed acyl transfer reactions, kinetic studies have indicated that the reaction is first order in the amine, which helps to rule out certain mechanistic possibilities, such as a general base pathway where a second equivalent of the amine facilitates proton transfer. acs.org
Influence of Steric and Electronic Factors on Amide Bond Formation Efficiency
The efficiency of amide bond formation is significantly influenced by the steric and electronic properties of both the carboxylic acid and the amine.
Steric Hindrance: Sterically hindered carboxylic acids or amines react more slowly. researchgate.netrsc.org For instance, the direct condensation of a sterically hindered carboxylic acid and a hindered amine often results in low yields. researchgate.net Protocols have been developed specifically to address the challenge of coupling sterically demanding substrates, often requiring specialized reagents or elevated temperatures. rsc.orgrsc.org
Electronic Effects: The electronic nature of the substituents on both reactants plays a critical role. Electron-withdrawing groups on the amine reduce its nucleophilicity, making the amidation reaction more difficult. rsc.org Conversely, electron-withdrawing groups on the carboxylic acid can increase the electrophilicity of the carbonyl carbon, but this effect can be complex. The acidity of the carboxylic acid is a key factor; a more acidic carboxylic acid will more readily form the unreactive ammonium salt. mdpi.com Studies on phenylacetic acid derivatives have shown that the electronic effects of substituent groups on the phenyl ring are crucial to the yields of direct amidation. researchgate.net
The interplay of these factors is evident in various amidation protocols. For example, a method involving the in situ formation of acyl fluorides has been found to be effective for coupling electron-deficient amines and sterically hindered substrates where standard methods have failed. rsc.org The following table summarizes the general trends:
| Factor | Effect on Carboxylic Acid | Effect on Amine | Impact on Amidation Rate |
| Steric Hindrance | Increased hindrance decreases reactivity. | Increased hindrance decreases reactivity. | Decreases |
| Electron-donating groups | Decreases carbonyl electrophilicity. | Increases nucleophilicity. | Variable |
| Electron-withdrawing groups | Increases carbonyl electrophilicity but also acidity. | Decreases nucleophilicity. | Variable |
Catalytic Cycle Analysis in Catalyzed Amide Syntheses
Catalysts provide an alternative reaction pathway with a lower activation energy, avoiding the need for high temperatures. Boron-based catalysts, such as boric acid and boronic acids, are particularly effective for direct amidation. nih.govucl.ac.ukorgsyn.org
A proposed catalytic cycle for a boronic acid-catalyzed amidation is shown below:
Activation: The boronic acid reacts with the carboxylic acid to form an acyloxyboron intermediate, releasing a molecule of water. This intermediate is more electrophilic than the original carboxylic acid.
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.
Amide Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide and regenerate the boronic acid catalyst.
However, detailed mechanistic investigations have brought the commonly accepted monoacyloxyboron mechanism into question. nih.gov Evidence suggests that boron-nitrogen interactions are highly likely and that dimeric B-X-B motifs (where X can be O or NR) may be involved. nih.gov These dimeric structures could activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov Quantum mechanical calculations support several closely related potential pathways for amidation involving such species. nih.gov
For other catalysts, such as those based on zirconium, mechanistic studies combining kinetics, NMR, and DFT have elucidated the catalytic cycle. mdpi.com These studies indicate that a dinuclear zirconium complex is the active catalytic species, which reacts with the carboxylate and the amine to form a tetrahedral intermediate. The rate-determining step is the cleavage of the C-O bond to release the amide and regenerate the catalyst. mdpi.com
Transition State Analysis in Morpholide Synthesis
Transition state analysis, often performed using computational methods like DFT, provides detailed insights into the energy barriers and geometries of the highest-energy points along the reaction coordinate. For amide synthesis, these calculations can help to distinguish between different possible mechanisms.
For the uncatalyzed reaction, the transition state involves the concerted formation of the N-C bond and the transfer of a proton, typically from the amine to the carboxylic acid's hydroxyl group, leading to the tetrahedral intermediate. The high energy barrier for this process in the direct reaction of the carboxylate-ammonium salt is what makes the uncatalyzed reaction slow.
In catalyzed reactions, the catalyst participates in the transition state, lowering its energy. For instance, in reactions cocatalyzed by hydroxamic acid, quantum mechanical studies suggest a concerted pathway where the hydroxamic acid plays a key role in directing proton transfer from the incoming amine in the selectivity-determining transition state. acs.org
For boron-catalyzed reactions, theoretical modeling has been used to calculate the energy barriers for proposed intermediates and transition states, helping to refine the understanding of the catalytic cycle. nih.govucl.ac.uk These analyses have indicated that mechanisms involving monomeric acyloxyboron intermediates may have relatively high energy barriers, lending support to alternative pathways involving cooperative or polyboron intermediates. ucl.ac.uk
Theoretical and Computational Studies of Cyclopentanecarboxylic Acid Morpholide
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.net It is particularly effective for studying reaction mechanisms by calculating the potential energy surface, which helps in identifying reactants, products, transition states, and intermediates. beilstein-journals.orgbcrec.id For the formation of Cyclopentanecarboxylic acid, morpholide, DFT can model the amide bond formation between cyclopentanecarboxylic acid and morpholine (B109124), a reaction that typically requires activation of the carboxylic acid.
The synthesis of an amide from a carboxylic acid and an amine generally proceeds through a high-energy tetrahedral intermediate. The direct reaction has a very high activation barrier, making it kinetically unfavorable without a catalyst or coupling agent. DFT calculations can be used to model various synthetic routes and determine their energetic feasibility.
By calculating the Gibbs free energy (ΔG) of each species along the reaction coordinate, an energy profile can be constructed. The highest point on this profile corresponds to the transition state (TS), and the energy difference between the reactants and the transition state is the activation barrier (ΔG‡). A lower activation barrier indicates a faster reaction. For instance, DFT could be used to compare a direct amidation route with a catalyzed pathway, demonstrating the catalyst's role in lowering the activation energy. pku.edu.cn
Table 1: Hypothetical DFT-Calculated Energy Profile for Morpholide Formation Calculations performed at a theoretical level such as M06-2X/Def2TZVP with a solvent model.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Cyclopentanecarboxylic Acid + Morpholine | 0.00 |
| TS1 (Direct) | Transition state for direct uncatalyzed reaction | +45.8 |
| TS2 (Catalyzed) | Transition state with a hypothetical catalyst | +21.5 |
| Intermediate | Tetrahedral intermediate (catalyzed pathway) | +12.3 |
| Product | This compound + H₂O | -5.7 |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. mdpi.com
In the context of morpholide formation, the reaction can be viewed as a nucleophilic attack of the nitrogen atom in morpholine (the HOMO) on the carbonyl carbon of an activated cyclopentanecarboxylic acid (the LUMO). DFT calculations can determine the energies and visualize the spatial distribution of these orbitals. A smaller HOMO-LUMO gap between the reacting partners suggests a more favorable orbital interaction and higher reactivity. nih.govresearchgate.net The analysis can show that the LUMO of an activated carboxylic acid (e.g., an acyl chloride derivative) is significantly lower in energy and more localized on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the unactivated acid.
Table 2: Illustrative Frontier Molecular Orbital Energies Energies calculated at a theoretical B3LYP/6-311++G(d,p) level.
| Molecule | Orbital | Energy (eV) | HOMO-LUMO Gap (eV) |
| Morpholine | HOMO | -6.15 | N/A |
| LUMO | +2.80 | 8.95 | |
| Cyclopentanecarboxylic Acid | HOMO | -7.20 | N/A |
| LUMO | +1.95 | 9.15 | |
| Cyclopentanecarbonyl Chloride (Activated) | HOMO | -7.85 | N/A |
| LUMO | -1.50 | 6.35 |
Molecular Dynamics Simulations of Morpholide Reactivity and Conformation
While DFT provides static pictures of molecules and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and intermolecular interactions. mdpi.comnih.gov
For this compound, MD simulations can be used to explore its conformational landscape. This includes the puckering of the cyclopentane (B165970) ring, the chair-boat interconversion of the morpholine ring, and the rotation around the amide bond. These simulations can identify the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or in various solvents. mdpi.com By analyzing the trajectory, one can determine the flexibility of the molecule and the probability of finding it in a particular shape, which can influence its reactivity and biological interactions.
Table 3: Typical Parameters for an MD Simulation of this compound
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, or OPLS | Defines the potential energy function for atomic interactions. |
| Solvent Model | TIP3P or SPC/E Water | Explicitly models the solvent environment. |
| Ensemble | NVT or NPT | Controls thermodynamic variables like temperature and pressure. |
| Simulation Time | 100-500 ns | Duration of the simulation to ensure adequate sampling of conformational space. |
| Time Step | 2 fs | The interval at which forces and positions are updated. |
Quantum Chemical Characterization of Intermediates and Transition States
A detailed understanding of a reaction requires the characterization of its transient species, namely intermediates and transition states. Quantum chemical methods, particularly DFT, are essential for this purpose. nih.gov Geometries of these species can be optimized to find their lowest energy structure. researchgate.net
A key step is the calculation of vibrational frequencies. For a stable molecule or a reaction intermediate, all calculated vibrational frequencies will be real. In contrast, a true transition state is a first-order saddle point on the potential energy surface and is uniquely characterized by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate—for example, the breaking of the C-O bond and the formation of the C-N bond during the amidation reaction. Further analysis, such as calculating the intrinsic reaction coordinate (IRC), can confirm that a transition state correctly connects the reactants and products.
Table 4: Hypothetical Quantum Chemical Data for a Transition State in Morpholide Synthesis
| Property | Value | Interpretation |
| Imaginary Frequency | -254 cm⁻¹ | Confirms the structure is a true transition state. |
| Key Bond Distance (Forming C-N) | 1.98 Å | The bond is partially formed. |
| Key Bond Distance (Breaking C-O) | 1.85 Å | The bond to the leaving group is partially broken. |
| Relative Energy | +21.5 kcal/mol | Corresponds to the activation barrier. |
| Dipole Moment | 8.2 D | Indicates a highly polar, charge-separated transition state. |
Computational Design Principles for Novel Morpholide Syntheses
Computational chemistry is not only for analysis but also for design. By applying theoretical principles, it is possible to design more efficient synthetic routes or novel molecules with desired properties. mit.eduresearchgate.net This field, often termed in silico design, can significantly accelerate research and development by prioritizing promising candidates for experimental validation. researchgate.netrsc.org
For the synthesis of this compound, computational methods can be used to screen for optimal reaction conditions. For example, DFT calculations could be employed to:
Screen Catalysts: Evaluate a library of potential Brønsted or Lewis acid catalysts by calculating the activation barrier for the amidation reaction with each one. The catalyst that results in the lowest barrier would be predicted as the most effective.
Optimize Reactants: Predict how substituents on either the cyclopentane or morpholine ring would affect the reaction rate. Electron-withdrawing groups on the cyclopentane ring, for instance, would likely lower the LUMO energy of the carbonyl carbon, making it more electrophilic and potentially accelerating the reaction.
Explore Alternative Pathways: Investigate entirely different reaction mechanisms, such as those involving novel coupling agents, to identify pathways with lower energy barriers and fewer potential side products.
Table 5: Illustrative Computational Screening of Catalysts for Morpholide Synthesis
| Catalyst | Catalyst Type | Calculated Activation Barrier (ΔG‡, kcal/mol) | Predicted Efficiency |
| None | Uncatalyzed | 45.8 | Very Low |
| H₃O⁺ | Brønsted Acid | 28.1 | Moderate |
| BF₃ | Lewis Acid | 24.3 | High |
| Hypothetical Catalyst A | Designed Lewis Acid | 19.7 | Very High |
Chemical Reactivity and Transformations of Cyclopentanecarboxylic Acid, Morpholide
Hydrolysis and Amide Bond Cleavage Studies
The amide bond is generally stable, but its cleavage in Cyclopentanecarboxylic acid, morpholide, resulting in cyclopentanecarboxylic acid and morpholine (B109124), is a fundamental reaction. The hydrolysis of unactivated amide bonds is typically very slow under neutral pH conditions. researchgate.net However, the rate of this reaction can be significantly influenced by various factors, including pH, temperature, and the presence of intramolecular catalytic groups.
Research into analogous, albeit more complex, systems provides insight into mechanisms that can accelerate amide bond cleavage. For instance, the presence of nearby functional groups, such as a secondary amino or a carboxyl group, can lead to rapid amide hydrolysis under mild conditions. nih.gov In one model compound, the pseudo-first-order rate constant for hydrolytic amide bond cleavage was observed to increase with pD values, reaching a maximum in a phosphate (B84403) buffer at pD 6.68. nih.gov Studies on amide derivatives of (1α-3α-5β)-5-t-butyl-1,3-cyclohexanedicarboxylic acid have shown that a 1,3-diaxial interaction between an amide and a carboxylic acid can increase the rate of amide bond cleavage by a factor of 2,400 compared to an unactivated peptide bond. researchgate.netnih.gov
While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the literature, the general principles of acid and base-catalyzed hydrolysis apply. The reaction would involve the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide. The stability of the amide bond in this compound is considered typical for an unconstrained, secondary amide. nih.gov
Table 1: Kinetic Parameters for Hydrolysis in a Model Amide System nih.gov
| Buffer System | pD Value | k_obs (min⁻¹) | Half-life (h) |
|---|---|---|---|
| Acetate | 4.83 | 0.175 x 10⁻⁴ | ~459 |
| Acetate | 5.43 | 0.384 x 10⁻⁴ | ~209 |
| Phosphate | 6.07 | 1.103 x 10⁻⁴ | ~73.3 |
This data pertains to a model bicyclic compound with an unconstrained amide bond and is presented for illustrative purposes regarding amide hydrolysis kinetics.
Modifications of the Morpholide Moiety
The morpholide moiety consists of a morpholine ring attached to the cyclopentanecarbonyl group. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity compared to free morpholine. Consequently, reactions typical for secondary amines, such as N-alkylation, are not readily achievable under standard conditions.
Modifications would likely require harsh conditions to target the ether linkage or the amide bond itself. Strong acid catalysis could potentially protonate the ether oxygen, making it susceptible to nucleophilic attack and ring-opening, though this would be a high-energy process. Alternatively, reductive cleavage of the C-O bonds within the morpholine ring could be explored using potent reducing agents, but this would fundamentally alter the morpholide structure. Research specifically detailing such modifications on this compound is limited, suggesting these transformations are not synthetically common or straightforward.
Cyclopentane (B165970) Ring Functionalization in Morpholide Context
A significant area of research relevant to this compound is the functionalization of the cyclopentane ring itself. Directing C(sp³)–H activation on saturated carbocycles is a powerful strategy for molecular editing. researchgate.net Recent studies have demonstrated the transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclopentane systems, using palladium catalysis. nih.gov
This methodology utilizes the carboxylic acid group (or its amide derivative) as a directing group to selectively activate a C-H bond at the γ-position of the ring. A quinuclidine-pyridone ligand, in particular, has been shown to enable this transformation. nih.gov This approach allows for the introduction of various aryl and heteroaryl groups onto the cyclopentane scaffold, providing a direct route to complex, functionalized molecules. nih.govresearchgate.net While these studies were performed on the parent carboxylic acids, the amide functionality of the morpholide is expected to serve a similar directing role, making this a viable strategy for modifying the cyclopentane ring within the morpholide structure.
Table 2: Examples of Palladium-Catalyzed γ-Arylation of α-Substituted Cyclopentane Carboxylic Acids nih.gov
| α-Substituent | Aryl Iodide | Product Yield (%) |
|---|---|---|
| Methyl | 4-Iodoacetophenone | 70 |
| Ethyl | 4-Iodoacetophenone | 65 |
| Propyl | 4-Iodoacetophenone | 61 |
| Phenyl | 4-Iodoacetophenone | 66 |
| Ethyl | 4-Iodo-N,N-dimethylaniline | 55 |
Reaction Conditions: Substrate (0.1 mmol), PdCl₂(PPh₃)₂ (10 mol%), Ligand L1 (10 mol%), ArI (2.0 equiv.), AgOAc (1.5 equiv.), Cs₂CO₃ (1.5 equiv.), HFIP (0.6 mL), 60 °C, 24 h. researchgate.net
Derivatization Strategies for Enhanced Functionality
Derivatization is a key strategy for modifying a molecule to enhance specific properties, such as analytical detectability or biological activity. nih.gov The conversion of cyclopentanecarboxylic acid to its morpholide is, in itself, a derivatization that transforms the acidic and hydrophilic carboxyl group into a neutral, more lipophilic amide.
Further derivatization of this compound can be achieved through functionalization of the cyclopentane ring, as described in the previous section. Introducing functional groups onto the carbocyclic framework opens up numerous possibilities. For example, the C-H arylation methodology can be used to install an aromatic ring bearing a fluorescent tag, a chromophore, or a group suitable for further chemical coupling. nih.govresearchgate.net Such modifications are crucial for applications in analytical chemistry, where derivatization is often employed to improve the performance of techniques like High-Performance Liquid Chromatography (HPLC) by enhancing UV absorption or fluorescence detection. nih.govdntb.gov.ua Amine-type derivatization based on carbodiimide-mediated condensation is another common strategy for labeling carboxylic acids, which could be applied to the parent acid before amide formation. nih.gov
Potential Research Applications and Functional Studies of Cyclopentanecarboxylic Acid, Morpholide
Role as Synthetic Intermediates in Complex Molecule Construction
Amides are among the most stable and prevalent functional groups in organic chemistry, serving as crucial linchpins in the synthesis of complex molecules. Cyclopentanecarboxylic acid, morpholide can function as a stable intermediate, introducing both the carbocyclic cyclopentane (B165970) unit and the heterocyclic morpholine (B109124) moiety into a larger molecular framework. The cyclopentane ring offers a conformationally restricted, non-polar scaffold that is present in numerous natural products and pharmacologically active compounds.
The synthesis of cyclopentane derivatives can be achieved through various methods, including ring contraction from cyclohexane (B81311) precursors. google.com The resulting cyclopentanecarboxylic acid can then be coupled with morpholine to form the highly stable amide bond. This process creates a versatile building block. The morpholine group, while generally unreactive, can influence the solubility and pharmacokinetic properties of a larger molecule. nih.gov The stability of the amide bond ensures that the scaffold remains intact throughout subsequent reaction steps, making it a reliable intermediate for constructing more elaborate chemical structures, such as those investigated in the development of fragrances, flavoring agents, or synthetic sweeteners. google.com
Exploration in Materials Science for Polymer Precursors (if applicable)
The application of this compound as a direct polymer precursor is not extensively documented. However, related compounds such as cyclopentanecarboxylic anhydride (B1165640) are utilized in chemical synthesis processes that can include the production of polymers and resins. cymitquimica.com While the amide bond in the morpholide is significantly more stable and less reactive than an anhydride linkage, its potential role in polymer science could be explored in specific contexts. For instance, it could be incorporated as a pendant group on a polymer backbone to modify the material's physical properties, such as its thermal stability or solubility profile. Further research would be necessary to determine its utility in this field.
Investigation in Agrochemical Development (if applicable)
The morpholine ring is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. acs.orgnih.gov Morpholine derivatives are known to act as systemic fungicides that inhibit the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.com Given that the morpholine moiety is a key component of this compound, it is plausible to investigate this compound and its derivatives for potential agrochemical applications.
Screening for fungicidal, herbicidal, or insecticidal properties would be a logical step. researchgate.net The cyclopentane group could modulate the compound's lipophilicity, potentially influencing its uptake and translocation in plants or its penetration of pest cuticles. The development of novel pesticides is a continuous effort, and exploring diverse chemical scaffolds like that of this compound could lead to the discovery of new active ingredients. acs.orgnih.gov
Biological Activity Screening and Structure-Activity Relationship (SAR) Exploration in in vitro Systems
The structural components of this compound suggest potential interactions with biological systems, making it a candidate for bioactivity screening. Structure-activity relationship (SAR) studies, which relate the chemical structure of molecules to their biological activity, would be essential to understand and optimize any observed effects. drugdesign.orgnih.gov
NaV1.7 Analogs: Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a key target for pain therapeutics. nih.govmedchemexpress.com In these studies, the carboxylic acid group is a crucial "warhead" for interacting with the channel. Replacing this acidic group with a neutral morpholide amide would be a critical step in a SAR study. Such a modification would help determine the importance of the acidic proton for inhibitory activity and could modulate the compound's selectivity and pharmacokinetic properties. nih.gov While the morpholide itself may not be a potent inhibitor, its activity profile compared to its carboxylic acid analog would provide invaluable information for designing future NaV1.7 inhibitors.
Table 1: NaV1.7 Inhibition by Analogous Cyclopentane Carboxylic Acids
| Compound | NaV1.7 Inhibition (IC₅₀) | Selectivity vs. NaV1.5 | Reference |
|---|---|---|---|
| Cyclopentane Carboxylic Acid 31 | Potent | High | nih.gov |
| Proline Precursor | Less Potent | N/A | nih.gov |
Note: This table presents data for structurally related analogs to inform potential studies on this compound.
GABA-AT Analogs: The neurotransmitter gamma-aminobutyric acid (GABA) features a carboxylic acid group. Conformationally restricted analogs of GABA, including aminocyclopentanecarboxylic acids, have been studied for their effects on GABA receptors and transport sites. nih.govnih.gov These studies show that the stereochemistry and conformation of the cyclopentane ring, along with the presence of the carboxylic acid, are critical for binding and activity. A morpholide derivative would lack the negative charge of the carboxylate group, making it an interesting probe molecule to investigate the role of electrostatic interactions at the GABA binding site.
Carboxylic acids and their derivatives have a long history of use as antimicrobial agents, with their mechanism often involving the disruption of cell membranes or intracellular pH. nih.govfrontiersin.org Numerous studies have demonstrated the antibacterial and antifungal activity of various carboxylic acid-containing compounds against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net
Given the established antimicrobial potential of related chemical classes, this compound is a logical candidate for antimicrobial screening. The compound's moderate lipophilicity, conferred by the cyclopentane and morpholine rings, could facilitate its passage across bacterial cell membranes. Initial screening assays would likely test its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov
Table 2: Antimicrobial Activity of a Related Carboxylic Acid Derivative
| Organism | Test Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| MRSA | 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | 0.64 µg/mL | nih.gov |
Note: This table shows data for a different bioactive carboxylic acid to highlight the potential for antimicrobial activity in this class of compounds.
Advanced Analytical Methodologies for Cyclopentanecarboxylic Acid, Morpholide Characterization
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopy is the cornerstone of molecular structure elucidation. By interacting with molecules using electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, integration, and multiplicity of signals reveal the electronic environment and connectivity of protons. For Cyclopentanecarboxylic acid, morpholide, distinct signals would be expected for the protons on the cyclopentane (B165970) ring and the morpholine (B109124) ring. The protons on the carbons adjacent to the carbonyl group and the nitrogen atom would be shifted downfield due to deshielding effects.
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. nih.gov The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield (typically in the 165-185 ppm range). pressbooks.pub Signals for the cyclopentane and morpholine ring carbons would also be observed in distinct regions of the spectrum. pressbooks.pubrsc.org
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching vibration of the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹. This distinguishes it from the parent carboxylic acid, which shows a C=O stretch around 1710 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.com Other key absorptions would include C-H stretching vibrations for the aliphatic rings and C-N and C-O stretching bands from the morpholide moiety.
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and can help elucidate the structure. For this compound (C₁₀H₁₇NO₂), the expected molecular weight is approximately 183.25 g/mol . nist.govnist.govchemeo.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 183. Fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the cyclopentanecarbonyl cation and the morpholine cation. The NIST WebBook provides mass spectral data for this compound. nist.govnist.gov
| Technique | Key Observations for this compound | Typical Data Range/Value |
|---|---|---|
| ¹H NMR | Signals for cyclopentane and morpholine protons | ~1.5-4.0 ppm |
| ¹³C NMR | Amide carbonyl carbon signal | ~165-185 ppm pressbooks.pub |
| IR Spectroscopy | Tertiary amide C=O stretch | ~1630-1680 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | m/z 183 nist.govnist.gov |
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a compound or isolating it from reaction byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. jmchemsci.comrjptonline.org this compound, with a boiling point that allows for volatilization without decomposition, is well-suited for GC-MS analysis. The compound is passed through a capillary column (e.g., a non-polar DB-5 column), and its retention time is a characteristic property. nist.gov The coupled mass spectrometer then provides mass data for the eluted compound, confirming its identity. This method is highly effective for detecting and quantifying trace impurities. The NIST WebBook indicates the availability of gas chromatography data for this compound. nist.govnist.gov
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique used to separate compounds in a liquid mobile phase based on their interactions with a stationary phase. sielc.comnih.gov For a moderately polar compound like this compound, reverse-phase HPLC is a common method. sielc.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would likely provide good separation. sielc.com Detection is typically achieved using a UV detector, as the amide bond provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). nih.govnih.gov
| Technique | Typical Stationary Phase | Typical Mobile Phase | Common Detector |
|---|---|---|---|
| GC-MS | 5% Phenyl-methylpolysiloxane (non-polar) | Helium (carrier gas) | Mass Spectrometer |
| HPLC | C18 Silica (B1680970) (reverse-phase) | Water/Acetonitrile or Water/Methanol gradient | UV, MS |
Crystallographic Analysis of Morpholide Structures
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. chemistryviews.orgyoutube.com If a single crystal of this compound can be grown, this technique can provide precise coordinates of every atom in the molecule.
| Parameter Determined | Significance |
|---|---|
| Atomic Coordinates | Defines the precise 3D structure of the molecule. |
| Bond Lengths & Angles | Confirms connectivity and provides insight into bonding. |
| Molecular Conformation | Reveals the lowest energy shape of the rings (e.g., chair, envelope). |
| Crystal Packing | Shows how molecules are arranged and interact in the solid state. |
Thermogravimetric Analysis and Calorimetric Studies
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated over time. This analysis provides information about the thermal stability of this compound. The temperature at which mass loss begins indicates the onset of decomposition. The TGA curve can reveal if the decomposition occurs in single or multiple steps and can be used to analyze the composition of the material.
Calorimetric Studies (e.g., Differential Scanning Calorimetry - DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions. For this compound, a DSC scan would clearly show an endothermic peak corresponding to its melting point, providing a precise value and an indication of purity (purer samples typically have sharper melting peaks). The area under the melting peak can be used to calculate the enthalpy of fusion. Other transitions, such as glass transitions or solid-solid phase changes, could also be detected. Calorimetric studies are fundamental for understanding the thermodynamic properties of the compound. mdpi.com
| Technique | Primary Measurement | Information Obtained |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Thermal stability, decomposition temperature, composition. |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, phase transitions, purity. |
Future Research Directions and Translational Perspectives
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of cyclopentanecarboxylic acid, morpholide, an amide formed from cyclopentanecarboxylic acid and morpholine (B109124), is a key area for future research, with a focus on developing highly efficient and sustainable synthetic routes. Traditional methods for amide bond formation often involve the use of stoichiometric activating agents, which generate significant amounts of waste and are not atom-efficient. nih.gov A more sustainable approach is the direct catalytic amidation of carboxylic acids and amines, where the only byproduct is water. nih.gov
Future research should focus on exploring various catalytic systems to achieve this transformation under mild conditions. Boronic acids have shown promise as catalysts for direct amide formation, though they often require the removal of water. acs.org Metal-based catalysts, such as those involving titanium, zirconium, and palladium, also present viable options for developing efficient synthetic protocols. acs.orgmdpi.com The exploration of solvent-free reaction conditions or the use of greener solvents will be crucial in enhancing the sustainability of the synthesis. bath.ac.uk Furthermore, light-mediated approaches, which can proceed without the need for coupling reagents or pre-activation of the carboxylic acid, represent an innovative and sustainable avenue for the synthesis of morpholine amides. researchgate.net
Comprehensive Investigation of Biochemical and Pharmacological Activities
The biochemical and pharmacological activities of this compound remain largely unexplored, presenting a significant opportunity for future investigation. Derivatives of cyclopentanecarboxylic acid have been shown to exhibit a range of biological activities. For instance, certain derivatives have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, suggesting potential applications in pain management. nih.gov Additionally, cyclopentane (B165970) derivatives have been investigated for their anti-influenza activity. researchgate.net
Given these precedents, a comprehensive screening of this compound for various biological activities is warranted. Initial studies could focus on its potential as an antimicrobial agent, building on research that has demonstrated the antibacterial and antifungal properties of other amide derivatives containing cyclic moieties. nih.govmdpi.com Furthermore, investigating its activity as an enzyme inhibitor, particularly in the context of inflammatory or neurological pathways, could reveal novel therapeutic applications. Structure-activity relationship (SAR) studies will be crucial in understanding how the morpholine moiety influences the biological activity of the cyclopentanecarboxylic acid scaffold.
Interactive Data Table: Potential Pharmacological Activities of Cyclopentanecarboxylic Acid Derivatives
| Derivative Class | Potential Pharmacological Activity | Therapeutic Area |
| Cyclopentane Carboxylic Acids | NaV1.7 Inhibition | Pain |
| Cyclopentane-1,2-diones | TP Receptor Antagonism | Cardiovascular |
| Aminocyclopentanecarboxylic Acids | Antifungal, Neuraminidase Inhibition | Infectious Disease |
| Adamantane Derivatives | Anti-influenza, Trypanocidal | Infectious Disease |
Rational Design of Cyclopentanecarboxylic Acid Morpholide Analogs
The rational design of analogs of this compound is a promising strategy for optimizing its potential therapeutic properties. mdpi.com By systematically modifying the cyclopentane ring and the morpholine moiety, it is possible to enhance potency, selectivity, and pharmacokinetic profiles. For example, the introduction of various substituents on the cyclopentane ring can influence its interaction with biological targets. researchgate.net Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of new analogs with improved biological activity. mdpi.com
Future research in this area could involve the synthesis of a library of analogs with modifications at different positions of the cyclopentane ring, including alterations in stereochemistry, which can be critical for biological activity. researchgate.net Similarly, modifications to the morpholine ring, or its replacement with other heterocyclic systems, could lead to the discovery of compounds with novel pharmacological profiles. The goal of this rational design process is to develop a clear understanding of the structure-activity relationships, which will enable the fine-tuning of the molecule for a specific therapeutic target. researchgate.net
Exploration of Novel Catalytic Systems for Amide Formation
The formation of the amide bond in this compound is a critical step in its synthesis, and the exploration of novel catalytic systems for this transformation is an important area of future research. While traditional methods rely on stoichiometric coupling reagents, the development of catalytic direct amidation is a key goal for green chemistry. mdpi.com
Future investigations should explore a wide range of catalysts, including those based on non-precious metals, to develop more cost-effective and sustainable processes. acs.org Organocatalysis also presents a promising avenue, with catalysts such as boric acids and their derivatives being explored for their ability to promote amidation under milder conditions. bath.ac.uk The development of heterogeneous catalysts would be particularly advantageous for large-scale synthesis, as they can be easily separated from the reaction mixture and recycled. mdpi.com A deeper mechanistic understanding of the catalytic cycles involved in these amidation reactions will be essential for the rational design of more efficient and selective catalysts. nih.gov
Interactive Data Table: Catalytic Approaches for Amide Synthesis
| Catalyst Type | Advantages | Challenges |
| Boron-based Catalysts | Mild reaction conditions | Often require water removal |
| Metal-based Catalysts (Ti, Zr) | Effective for direct amidation | May require anhydrous conditions |
| Palladium-NHC Complexes | Can be used for cross-coupling | May require high temperatures |
| Organocatalysts | Metal-free, milder conditions | Scope may be limited |
| Heterogeneous Catalysts | Easy separation and recycling | May have lower activity |
Environmental Impact Assessment of Synthesis and Degradation Pathways (excluding safety/hazards)
An assessment of the environmental impact of the synthesis and degradation of this compound is crucial for its potential development and application. The principles of green chemistry should guide the development of synthetic routes to minimize the environmental footprint. mdpi.com This includes maximizing atom economy, using less hazardous reagents and solvents, and designing energy-efficient processes.
The degradation of this compound in the environment is another important consideration. Morpholine itself is a water-soluble compound that can be released into the environment through industrial effluents. nih.gov Studies on the biodegradation of morpholine by microorganisms have identified pathways involving cytochrome P-450 monooxygenases. nih.gov Future research should investigate the biodegradability of the intact this compound molecule. Understanding its persistence, potential for bioaccumulation, and the nature of its degradation products will be essential for a comprehensive environmental risk assessment. This knowledge will inform the development of environmentally benign applications and disposal methods for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cyclopentanecarboxylic acid, morpholide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification or amidation of cyclopentanecarboxylic acid with morpholine. For example, coupling agents like EDCl/HOBt can facilitate the reaction under inert conditions (e.g., nitrogen atmosphere) at 0–25°C. Reaction optimization may include varying solvent polarity (e.g., DCM vs. THF), stoichiometric ratios (1:1.2 acid-to-morpholine), and catalyst loading. Purity is assessed via TLC or HPLC, with yields reported in the range of 60–85% for analogous derivatives .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR should show resonance for the morpholine ring protons (δ 3.6–3.8 ppm) and cyclopentane backbone (δ 1.5–2.5 ppm). C NMR confirms the carbonyl group (δ ~170 ppm) .
- FT-IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) .
- Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 184 for the base compound) .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Key parameters include:
- pH Stability : Test in buffers (pH 3–9) to identify hydrolysis-prone conditions.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradants .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported bioactivity data for cyclopentanecarboxylic acid derivatives?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity based on substituent effects (e.g., electron-withdrawing groups on the cyclopentane ring). Molecular docking (e.g., AutoDock Vina) can identify binding interactions with target proteins (e.g., plant growth regulators or enzymes). Validate predictions with in vitro assays, such as enzyme inhibition kinetics (e.g., IC determination) .
Q. What experimental strategies address discrepancies in spectroscopic data for morpholide derivatives?
- Methodological Answer :
- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry and hydrogen-bonding patterns.
- Dynamic NMR : Resolve conformational ambiguities (e.g., chair vs. boat morpholine ring) by variable-temperature H NMR.
- Cross-Validation : Compare data with NIST Standard Reference Database 69 for spectral matching .
Q. How can the compound’s role in plant growth regulation be systematically studied?
- Methodological Answer : Design a hydroponic or soil-based assay using Arabidopsis thaliana or crop models. Apply the morpholide derivative at varying concentrations (0.1–100 µM) and measure:
- Biomarkers : Auxin/IAA levels via ELISA or LC-MS.
- Phenotypic Effects : Root elongation, leaf expansion, and flowering time.
- Transcriptomics : RNA-seq to identify upregulated/downregulated genes (e.g., PIN transporters) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential amine vapors.
- Waste Disposal : Neutralize acidic/byproduct residues before disposal (e.g., 1M NaOH for unreacted acid).
- Emergency Measures : Eye/skin exposure requires immediate flushing with water for 15+ minutes; consult SDS for antidotes .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Conduct a systematic solubility screen using the shake-flask method in solvents like water, ethanol, DMSO, and hexane. Measure saturation concentrations via UV-Vis spectrophotometry (λmax ~260 nm) or gravimetric analysis. Thermodynamic parameters (e.g., Hansen solubility parameters) can explain discrepancies .
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate EC/IC. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 184.24 g/mol (theoretical) | |
| Melting Point | 85–90°C (DSC) | |
| LogP (Predicted) | 1.2 (ChemAxon) | |
| UV-Vis λmax | 258 nm (MeOH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
